molecular formula C23H16N2O3S B3715508 2-(3-Oxo-3-phenothiazin-10-yl-propyl)-isoindole-1,3-dione

2-(3-Oxo-3-phenothiazin-10-yl-propyl)-isoindole-1,3-dione

Cat. No.: B3715508
M. Wt: 400.5 g/mol
InChI Key: QSRAILPWTCABOJ-UHFFFAOYSA-N
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Description

2-(3-Oxo-3-phenothiazin-10-yl-propyl)-isoindole-1,3-dione is a complex organic compound that features a phenothiazine moiety linked to an isoindole-1,3-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Oxo-3-phenothiazin-10-yl-propyl)-isoindole-1,3-dione typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Phenothiazine Intermediate: The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur.

    Attachment of the Propyl Chain: The phenothiazine intermediate is then reacted with a propylating agent under controlled conditions to introduce the propyl group.

    Formation of the Isoindole-1,3-dione Moiety: The final step involves the reaction of the propylated phenothiazine with phthalic anhydride under acidic or basic conditions to form the isoindole-1,3-dione structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Oxo-3-phenothiazin-10-yl-propyl)-isoindole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The phenothiazine moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding amines or alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated derivatives, alkylated products.

Scientific Research Applications

2-(3-Oxo-3-phenothiazin-10-yl-propyl)-isoindole-1,3-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for neurological disorders.

    Industry: Utilized in the development of organic electronic materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 2-(3-Oxo-3-phenothiazin-10-yl-propyl)-isoindole-1,3-dione involves its interaction with specific molecular targets. The phenothiazine moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The isoindole-1,3-dione structure may also contribute to the compound’s overall biological activity by facilitating binding to specific sites on target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Oxo-3-phenothiazin-10-yl-propyl)-phosphoramidic acid
  • 2-(3-Oxo-3-phenothiazin-10-yl-propyl)-phosphoramide
  • Diethyl-methyl-(3-oxo-3-phenothiazin-10-ylpropyl)azanium,bromide

Uniqueness

2-(3-Oxo-3-phenothiazin-10-yl-propyl)-isoindole-1,3-dione is unique due to its combination of the phenothiazine and isoindole-1,3-dione moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(3-oxo-3-phenothiazin-10-ylpropyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2O3S/c26-21(13-14-24-22(27)15-7-1-2-8-16(15)23(24)28)25-17-9-3-5-11-19(17)29-20-12-6-4-10-18(20)25/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSRAILPWTCABOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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